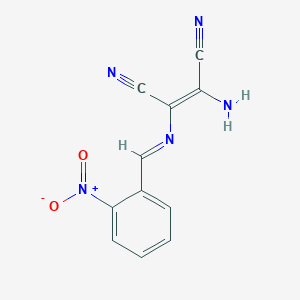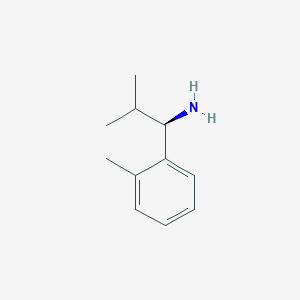![molecular formula C16H9BrF2N2O2 B12333840 (2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile](/img/structure/B12333840.png)
(2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups, including a bromobenzoyl group, a difluorophenylamino group, and a hydroxyprop-2-enenitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the bromobenzoyl group: This can be achieved by bromination of benzoyl chloride using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the difluorophenylamino group: This step may involve the reaction of 2,4-difluoroaniline with an appropriate intermediate, such as an acyl chloride or ester.
Formation of the hydroxyprop-2-enenitrile moiety: This can be synthesized through a Knoevenagel condensation reaction between malononitrile and an aldehyde, followed by hydrolysis and subsequent functional group transformations.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The bromine atom in the bromobenzoyl group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), thiols (RSH).
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Primary amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: Compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
Drug development: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
Material science: The compound’s unique chemical properties may make it suitable for use in the development of new materials, such as polymers or coatings.
作用機序
The mechanism of action of (2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can involve binding to the active site of an enzyme, altering receptor conformation, or disrupting protein-protein interactions.
類似化合物との比較
Similar Compounds
(2Z)-2-[(Z)-3-chlorobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile: Similar structure with a chlorine atom instead of bromine.
(2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-dichlorophenyl)amino]-3-hydroxyprop-2-enenitrile: Similar structure with chlorine atoms instead of fluorine.
Uniqueness
The presence of both bromine and fluorine atoms in (2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile may impart unique electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C16H9BrF2N2O2 |
|---|---|
分子量 |
379.15 g/mol |
IUPAC名 |
(Z)-3-(3-bromophenyl)-2-cyano-N-(2,4-difluorophenyl)-3-hydroxyprop-2-enamide |
InChI |
InChI=1S/C16H9BrF2N2O2/c17-10-3-1-2-9(6-10)15(22)12(8-20)16(23)21-14-5-4-11(18)7-13(14)19/h1-7,22H,(H,21,23)/b15-12- |
InChIキー |
LJWJTZQGFJHYNO-QINSGFPZSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Br)/C(=C(\C#N)/C(=O)NC2=C(C=C(C=C2)F)F)/O |
正規SMILES |
C1=CC(=CC(=C1)Br)C(=C(C#N)C(=O)NC2=C(C=C(C=C2)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Difluoro-3-(naphthalen-2-yl)-5-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-4,6-dione](/img/structure/B12333760.png)
![Benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]-](/img/structure/B12333768.png)
![(2Z)-3-oxo-N-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)butanamide](/img/structure/B12333769.png)


![(2Z)-2-cyano-N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-3-phenylprop-2-enamide](/img/structure/B12333787.png)
![8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B12333803.png)

![(S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide](/img/structure/B12333819.png)
![5-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12333821.png)
![(E)-2-(2,4-dinitrophenyl)-N-[(4-fluorophenyl)methoxy]cyclohexan-1-imine](/img/structure/B12333827.png)
![(Z)-2-amino-3-[(3-chlorophenyl)methylideneamino]but-2-enedinitrile](/img/structure/B12333829.png)
![2-[2-(3,5-Dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B12333830.png)

